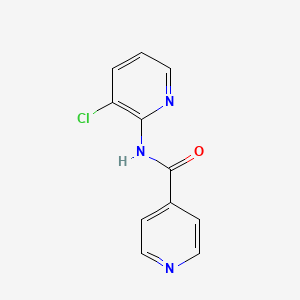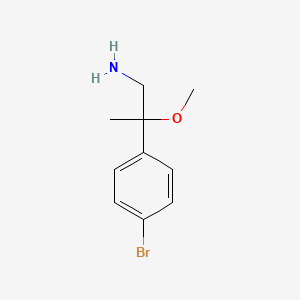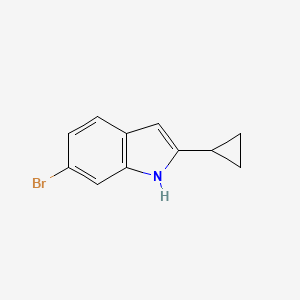
tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, also known as TBQC, is a mixture of diastereomers that has been widely used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a variety of reactions, making it a valuable tool for chemists. TBQC is also used in the synthesis of biologically active compounds, such as antibiotics, and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been widely used in the synthesis of pharmaceuticals and agrochemicals. It can be used as a reagent in a variety of reactions, such as aldol condensation, Michael addition, and Mannich reaction. It is also used in the synthesis of biologically active compounds, such as antibiotics. In addition, tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential applications in biochemistry and physiology. For example, it has been used to study the effects of oxidative stress on cells, as well as the mechanisms of action of certain drugs.
Mécanisme D'action
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is believed to act as a pro-drug, which means that it is converted into an active form in the body. It is thought to be converted into an active form by the action of enzymes in the liver, which then produces a metabolite that can interact with cellular targets. The exact mechanism of action is not fully understood, but it is believed to involve the production of reactive oxygen species and the activation of certain pathways.
Biochemical and Physiological Effects
tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential effects on biochemical and physiological processes. Studies have shown that it can modulate the activity of enzymes, receptors, and other proteins involved in signaling pathways. It has also been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have potential benefits in the treatment of diabetes, obesity, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is a versatile reagent that has many advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of reactions. In addition, it can be used to synthesize a wide range of compounds, including pharmaceuticals and agrochemicals. However, it is important to note that tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is a mixture of diastereomers, which can make it difficult to separate and purify the desired product.
Orientations Futures
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has many potential applications in biochemistry and physiology, and there are many potential future directions for research. For example, further studies could be conducted to better understand the mechanism of action of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers and its metabolites. In addition, studies could be conducted to explore the potential therapeutic applications of tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers in the treatment of metabolic disorders and other diseases. Finally, further studies could be conducted to explore the potential for tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers to be used as a pro-drug in drug delivery systems.
Méthodes De Synthèse
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is synthesized via an aldol condensation reaction between 4-hydroxy-decahydroquinoline-1-carboxylic acid and tert-butyl alcohol. The reaction is typically performed in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of diastereomers, which can be separated by column chromatography. The diastereomers can also be separated by crystallization, but this method is not as efficient.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h10-12,16H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDQDGNUROHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-decahydroquinoline-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

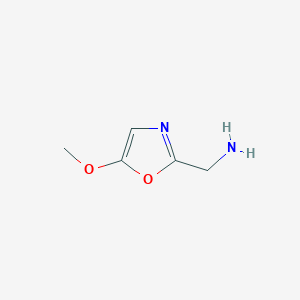
![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

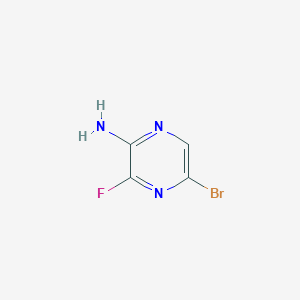
![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)
